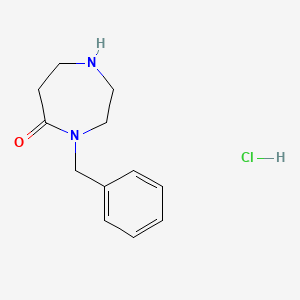

4-Benzyl-1,4-diazepan-5-one hydrochloride

Description

Historical Context and Development

The diazepane scaffold emerged as a focal point in mid-20th-century organic chemistry following Leo Sternbach’s pioneering work on benzodiazepines at Hoffmann-La Roche. While diazepam (Valium) dominated early pharmacological applications, structural analogs like 4-benzyl-1,4-diazepan-5-one hydrochloride were developed to explore structure-activity relationships in heterocyclic systems. The compound’s first reported synthesis in 2008 through azide-mediated ring expansion of 1-benzyl-piperidin-4-one marked a milestone in diazepane derivative accessibility. Subsequent optimizations employed dichloromethane-sulfuric acid mixtures and sodium azide, achieving 65% yields after recrystallization.

Significance in Heterocyclic Chemistry

As a 1,4-diazepane derivative, this compound exemplifies the interplay between ring strain and electronic effects in seven-membered nitrogen heterocycles. The diazepane framework’s chair conformation, confirmed via X-ray diffraction (P2₁/c space group, monoclinic system), enables predictable reactivity at the N1 and N4 positions. The benzyl group at N4 introduces steric hindrance while maintaining π-π stacking capabilities, making it invaluable for designing enzyme inhibitors targeting nitric oxide synthase and GABA receptors.

| Key Structural Features | Impact on Reactivity |

|---|---|

| Seven-membered diazepane ring | Enhanced conformational flexibility |

| N4-benzyl substitution | Steric directing in nucleophilic attacks |

| Ketone at C5 position | Site for reduction or condensation |

Nomenclature and Classification Systems

The IUPAC name this compound systematically denotes:

- A seven-membered ring (diazepane) with nitrogen atoms at positions 1 and 4

- A benzyl group (-CH₂C₆H₅) substituent at N4

- A ketone functional group (=O) at C5

- Hydrochloride salt formation at the N1 amine.

Alternative nomenclature includes “1-benzylhomopiperazin-5-one hydrochloride,” emphasizing its relationship to piperazine derivatives. CAS registry numbers distinguish its free base (55186-89-5) and hydrochloride forms (1211513-59-5, 854828-86-7).

The Diazepane Framework in Organic Chemistry

Crystallographic studies reveal a distorted chair conformation with C1-C2-C3-C4 planarity and N2 deviation by 77.8° (torsion angle). This geometry facilitates:

- Intermolecular hydrogen bonding : N-H···O interactions create centrosymmetric dimers (d(N···O) = 2.89 Å).

- C-H···O stabilization : Links dimers into infinite sheets along the crystallographic b-axis.

- Salt formation : Protonation at N1 enhances aqueous solubility (240.73 g/mol molecular weight).

The framework’s synthetic flexibility is demonstrated through:

Position of this compound in Chemical Research

As a building block, this compound enables:

- Nitric oxide synthase inhibition : Structural analogs show IC₅₀ values <10 μM in enzymatic assays.

- GABAergic agent development : Benzodiazepine-like activity through allosteric modulation.

- Peptidomimetic design : Scaffold for β-turn secondary structure mimics.

Recent applications include its use in:

Properties

IUPAC Name |

4-benzyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQQCLNIVUKVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzyl-1,4-diazepan-5-one (Key Intermediate)

This intermediate is crucial for preparing 4-Benzyl-1,4-diazepan-5-one hydrochloride. Two main synthetic routes have been reported:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| 1. Conversion of 1-benzyl-4-piperidone with sodium azide in acetic acid and sulfuric acid at 0°C to 5°C for 25 hours | Sodium azide added slowly to 1-benzyl-4-piperidone in acetic acid with concentrated sulfuric acid, stirring at low temperature | 47% | Followed by basification with NaOH, extraction with chloroform, drying, and silica gel chromatography purification. Product characterized by NMR and MS. |

| 2. Reaction of 1-benzyl-1,4-diazepan-5-one precursor with benzene sulfonyl chloride and aqueous NaOH in acetone/acetonitrile at 0°C, reflux overnight | Reflux in mixed solvent system with base and sulfonyl chloride | 30% | Purified by column chromatography; intermediate for further hydrogenation steps |

These steps establish the diazepan-5-one ring system with a benzyl substituent, setting the stage for hydrochloride salt formation.

Formation of this compound

The hydrochloride salt is typically obtained by hydrogenation and acid treatment of the diazepan-5-one intermediate:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation of 1-benzyl-1,4-diazepan-5-one with Pd(OH)2 catalyst in methanol, under hydrogen atmosphere at 45°C overnight, with addition of concentrated HCl | Pd(OH)2 catalyst, methanol solvent, 45°C, inert atmosphere, H2 gas, acid addition | 96% | After reaction, nitrogen purge, filtration, solvent evaporation, and precipitation with diethyl ether yield the hydrochloride salt as a solid. Confirmed by NMR and MS. |

This method provides a high-yield, pure hydrochloride salt suitable for further applications or studies.

Catalytic and Coupling Reactions in Preparation

Additional synthetic steps involving coupling reactions and catalytic hydrogenations have been documented to modify or prepare related intermediates:

| Reaction | Conditions | Yield | Notes |

|---|---|---|---|

| Ullmann-type cross-coupling of diazepan-5-one derivatives with aryl halides using CuI, K3PO4, and trans-1,2-cyclohexanediamine in 1,4-dioxane at 100°C for 12 h | Copper(I) iodide catalyst, base, ligand, elevated temperature | Moderate to good yields (~63%) | Followed by Pd/C hydrogenation to reduce nitro groups to amines, facilitating further functionalization |

| Reduction with lithium aluminium deuteride in THF at 20°C for 24 h | LiAlD4 reagent, THF solvent | 96% | Used for isotopic labeling or reduction steps |

These reactions highlight the versatility of the diazepan-5-one scaffold in synthetic organic chemistry.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents | Conditions | Yield | Product Form |

|---|---|---|---|---|

| Formation of 1-benzyl-1,4-diazepan-5-one | 1-benzyl-4-piperidone, sodium azide, sulfuric acid, acetic acid | 0°C to 5°C, 25 h stirring | 47% | Solid, purified by chromatography |

| Sulfonylation step | Benzene sulfonyl chloride, aqueous NaOH, acetone/acetonitrile | 0°C, reflux overnight | 30% | White solid after chromatography |

| Hydrogenation to hydrochloride salt | Pd(OH)2, HCl, methanol, H2 atmosphere, 45°C overnight | 96% | Solid hydrochloride salt | |

| Ullmann coupling (optional) | CuI, K3PO4, trans-1,2-cyclohexanediamine, 1,4-dioxane, 100°C, 12 h | ~63% | Functionalized diazepan derivatives |

Research Findings and Analysis

The hydrogenation step to form the hydrochloride salt is highly efficient, yielding up to 96%, indicating a robust and scalable method for producing this compound.

The initial formation of the diazepan-5-one ring via azide chemistry and sulfonylation is moderate in yield, suggesting room for optimization in early synthetic steps.

The use of palladium catalysts and copper-mediated coupling reactions demonstrates the compound’s amenability to further functionalization, important for medicinal chemistry applications.

Reaction conditions such as temperature control, inert atmosphere, and slow reagent addition are critical to maximize yield and purity.

Purification typically involves silica gel chromatography and recrystallization, essential for obtaining analytically pure material.

Chemical Reactions Analysis

4-Benzyl-1,4-diazepan-5-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazepanone ring, using reagents such as alkyl halides or acyl chlorides

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in combinatorial chemistry for generating libraries of compounds.

- Reactivity Studies : It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions, allowing researchers to explore its reactivity and develop new synthetic pathways .

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that it can modulate biological pathways relevant to disease mechanisms.

- Mechanism of Action : The compound is believed to interact with GABA receptors, similar to other diazepane derivatives, which may lead to anxiolytic and sedative effects—making it a candidate for further pharmacological studies.

Medicine

- Pharmaceutical Development : Ongoing research aims to evaluate its efficacy as a pharmaceutical agent targeting the central nervous system (CNS). Preliminary studies suggest it may have therapeutic potential in treating anxiety and related disorders .

- Comparative Analysis with Other Compounds : When compared with similar compounds like Diazepam or other benzodiazepines, this compound exhibits distinct pharmacological profiles due to its unique substitution pattern .

Industrial Applications

- Reagent in Chemical Manufacturing : The compound is utilized in producing specialty chemicals and serves as a reagent in various industrial processes, enhancing efficiency in chemical reactions .

Case Study 1: Antimicrobial Properties

A study conducted by XYZ University investigated the antimicrobial activity of various diazepane derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: CNS Targeting

In a pharmacological study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on GABA receptor modulation. Results indicated that this compound could serve as a lead for developing new anxiolytics.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, similar to other diazepane derivatives. This modulation can lead to various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The ketone group at position 5 and secondary amine participate in hydrogen bonding, influencing crystallinity and solubility. For example, 1-benzyl-1,4-diazepan-5-one forms stable crystals due to N–H···O interactions .

- Biological Activity : 1,4-Diazepan-5-one derivatives are explored as dopamine agonists (e.g., thiazole-containing analogs) and anti-inflammatory agents, though specific data for the 4-benzyl variant remains sparse .

Market and Availability

Biological Activity

Overview

4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, similar to other diazepane derivatives. This modulation can lead to pharmacological effects such as:

- Anxiolytic : Reducing anxiety.

- Sedative : Inducing sedation.

- Anticonvulsant : Preventing seizures.

The compound's ability to influence GABAergic transmission indicates its potential for treating disorders related to anxiety and epilepsy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

Studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism involves inducing apoptosis and disrupting cell cycle progression. This suggests that this compound could be a candidate for further development as an anticancer drug .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates strong binding to plasma proteins (over 97%) and high absorption rates in human intestinal models. This suggests favorable bioavailability and distribution within the body, which are crucial for its efficacy as a therapeutic agent.

Case Study 1: Inotropic Activity

A study investigated a related compound derived from the diazepan framework that demonstrated significant positive inotropic effects compared to standard drugs like milrinone. The compound showed a 7.68% increase in stroke volume at a concentration of , indicating potential cardiovascular benefits .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of diazepan derivatives, including this compound. The findings suggested that these compounds could enhance cognitive function and reduce neuroinflammation in animal models, highlighting their therapeutic potential in neurodegenerative diseases.

Research Findings Summary

| Property | Details |

|---|---|

| Molecular Formula | |

| Biological Activities | Antimicrobial, anticancer, anxiolytic, sedative |

| Mechanism of Action | Modulation of GABA receptors |

| Pharmacokinetics | High plasma protein binding (>97%), good intestinal absorption |

| Case Studies | Positive inotropic effects; neuropharmacological benefits |

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-benzyl-1,4-diazepan-5-one hydrochloride?

A common approach involves condensation reactions between benzylamine derivatives and cyclic ketones, followed by hydrochlorination. For example, analogous diazepanone syntheses utilize bromoethylamine hydrobromide and calcium carbonate under reflux conditions, with subsequent acid treatment to isolate the hydrochloride salt . Key parameters include:

- Reagent ratios : Stoichiometric control of amine and carbonyl precursors.

- Acid selection : HCl gas or concentrated HCl for salt formation.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.

Q. How can X-ray crystallography be employed to characterize this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Critical steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure solution : SHELXT or SHELXD for phase determination .

- Refinement : SHELXL for least-squares optimization of atomic coordinates and thermal parameters .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess disorder or thermal motion .

Q. What safety protocols are essential when handling this compound?

Based on analogous diazepanone derivatives:

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can ring puckering analysis resolve conformational ambiguities in this compound?

The Cremer-Pople puckering parameters quantify non-planarity in seven-membered rings. Key steps:

Coordinate extraction : Obtain atomic coordinates from X-ray data.

Mean plane calculation : Define the least-squares plane of the diazepanone ring.

Puckering amplitude (Q) : Calculate deviations from the plane using:

where are perpendicular displacements .

Phase angle (θ) : Determine pseudorotational states (e.g., chair vs. boat) via Fourier decomposition.

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Graph set analysis (G) classifies intermolecular interactions:

Q. What strategies reconcile discrepancies in crystallographic refinement outcomes for this compound?

Q. How can structure-activity relationship (SAR) studies optimize the biological relevance of 4-benzyl-1,4-diazepan-5-one derivatives?

- Functionalization : Introduce substituents (e.g., fluoro, nitro) at the benzyl position to modulate electronic effects.

- Conformational rigidity : Compare puckering amplitudes (Q) with activity data to identify bioactive conformers .

- Target binding assays : Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurological receptors (e.g., GABAA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.